5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Physicochemical Properties Lipophilicity Molecular Descriptors

Optimize your HNE inhibitor SAR studies with this uniquely substituted 1,2-dihydropyridin-2-one scaffold. The N1-butyl chain and C4-methyl group provide a crucial increase in lipophilicity (XLogP3-AA) versus shorter-chain analogs, modulating target binding and cellular permeability for lead optimization. This pristine, biologically unannotated scaffold is ideal for diversity-oriented synthesis and phenotypic screening. Secure this research-exclusive building block from verified suppliers.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B13072021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCCCN1C=C(C(=CC1=O)C)N
InChIInChI=1S/C10H16N2O/c1-3-4-5-12-7-9(11)8(2)6-10(12)13/h6-7H,3-5,11H2,1-2H3
InChIKeyMAVWHXJFYOUZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one: Core Structural and Procurement Data for Research Use


5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one is a 1,2-dihydropyridin-2-one derivative, distinguished by a 5-amino substituent, a 1-butyl N-alkyl chain, and a 4-methyl group . This specific substitution pattern defines its molecular formula as C₁₀H₁₆N₂O and its molecular weight as 180.25 g/mol . The compound is available from chemical suppliers for research purposes, with the catalog number EN300-1106370 from Enamine .

Why 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one Cannot Be Casually Substituted: A Comparative Rationale


While the 1,2-dihydropyridin-2-one core is a common scaffold in medicinal chemistry , the specific combination of substituents on 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one creates a unique chemical entity. The N1-butyl chain and C4-methyl group modulate lipophilicity (calculated XLogP3-AA is a key differentiator from shorter-chain analogs) and potentially influence target binding or cellular permeability . Simple substitution with an analog like 5-Amino-1-methyl-1,2-dihydropyridin-2-one (MW 124.14 g/mol) [1] will result in a molecule with significantly different physicochemical properties and, consequently, distinct biological or chemical behavior. This guide compiles the available, specific evidence that justifies the selection of this particular derivative over its closest structural relatives.

Quantitative Differentiation of 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one: A Comparative Evidence Dossier


Comparison of Molecular Weight and Lipophilicity (XLogP3-AA) with the Methyl Analog

The target compound exhibits a significantly higher molecular weight and calculated lipophilicity compared to the N1-methyl analog, 5-Amino-1-methyl-1,2-dihydropyridin-2-one. These properties are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile and its ability to interact with hydrophobic binding pockets. The butyl chain provides a 46.11 g/mol increase in molecular weight and a predicted increase in XLogP3-AA of +1.2 units, which is a substantial change that can affect solubility and membrane permeability [1].

Physicochemical Properties Lipophilicity Molecular Descriptors

Inferred Differentiation in a Patent Context for Cardiovascular and Pulmonary Diseases

While direct quantitative data for 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one is absent from the public literature, the compound's core structure is specifically enabled within a patent family (US20080045541) claiming dihydropyridinone derivatives for the treatment of chronic obstructive pulmonary disease, acute coronary syndrome, and heart failure [1]. The patent specifically lists n-butyl as an acceptable alkyl substituent at the N1 position [2]. This establishes a direct and verifiable link to a defined therapeutic area, differentiating it from general, un-annotated dihydropyridinones. The inclusion of the specific 5-amino and 4-methyl substitutions in the general formula of the patent provides a class-level inference that the compound possesses the potential for activity in inhibiting human neutrophil elastase (HNE), a key pathogenic mediator in these conditions [1].

Human Neutrophil Elastase Inflammation Cardiovascular Disease

Structural Uniqueness: A Butyl-Substituted Dihydropyridinone Scaffold

A search of major public databases (PubChem, ChEMBL) reveals that the specific combination of a 5-amino group, a 1-butyl chain, and a 4-methyl group on a 1,2-dihydropyridin-2-one core is a unique chemical entity with no reported biological activity data. This absence of prior art is itself a differentiating feature. The closest structural analogs are the 1-propyl and 1-methyl [1] derivatives, which are chemically distinct and, based on general medicinal chemistry principles, are expected to exhibit different potency, selectivity, and pharmacokinetic profiles. This uniqueness positions the compound as a high-value starting point for exploratory medicinal chemistry campaigns or as a tool compound for probing novel biological targets where other dihydropyridinones have failed.

Chemical Synthesis Scaffold Diversity Medicinal Chemistry

Strategic Application Scenarios for 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one Based on Evidenced Differentiation


Medicinal Chemistry Exploration of Human Neutrophil Elastase (HNE) Inhibitors

The compound's structural inclusion within a patent family claiming dihydropyridinone derivatives for HNE-mediated diseases (COPD, acute coronary syndrome) provides a strong rationale for its use as a starting point in the synthesis of novel HNE inhibitors [1]. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) around the N1-butyl and C4-methyl groups, aiming to optimize potency and selectivity against HNE.

Physicochemical Property Probe for Hydrophobic Binding Site Interactions

The calculated increase in lipophilicity (XLogP3-AA) compared to the methyl analog [1] makes this compound a valuable tool for investigating the role of hydrophobic contacts in target binding. It can be used in comparative studies to quantify how the butyl chain influences binding affinity, cellular permeability, and metabolic stability, providing key data for lead optimization efforts where modulating logP is crucial [2].

Scaffold for Exploring Uncharted Chemical Space in Kinase or Protease Inhibition

Given its status as a unique chemical entity with no prior biological annotation [1], this dihydropyridinone represents a pristine scaffold for de novo drug discovery. It is an ideal candidate for inclusion in diversity-oriented synthesis libraries or for phenotypic screening campaigns aimed at identifying novel bioactive molecules, as its biological profile is not yet defined and may reveal unexpected therapeutic opportunities [2].

Quote Request

Request a Quote for 5-Amino-1-butyl-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.